(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic alcohols. The compound's International Union of Pure and Applied Chemistry name precisely indicates the positions of all substituents on the benzene ring, with the hydroxymethyl group serving as the primary functional group that determines the base name "methanol." The numbering system begins from the carbon atom bearing the hydroxymethyl group, which is designated as position 1, and proceeds around the aromatic ring to identify the positions of the halogen substituents.
The systematic naming convention requires the identification of the parent structure as phenylmethanol, followed by the positional descriptors for each substituent. The four fluorine atoms are collectively described as "tetrafluoro" with their positions specified as 2, 3, 5, and 6, while the bromine atom is designated at position 4. This naming system ensures unambiguous identification of the compound and distinguishes it from other isomeric arrangements of the same substituents. Alternative nomenclature systems refer to this compound as 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol, emphasizing the benzyl alcohol structural motif rather than the phenylmethanol designation.
The Chemical Abstracts Service registry number 75865-45-1 provides an additional unique identifier for this compound in chemical databases and literature. The systematic approach to naming also facilitates the understanding of structure-activity relationships when comparing this compound to related halogenated benzyl alcohols. The nomenclature system successfully conveys the high degree of halogen substitution that characterizes this molecular architecture.
Molecular Formula and Weight Analysis
The molecular formula of this compound is represented as C₇H₃BrF₄O, indicating a composition of seven carbon atoms, three hydrogen atoms, one bromine atom, four fluorine atoms, and one oxygen atom. This formula reflects the highly substituted nature of the aromatic ring, with five of the six available positions on the benzene ring occupied by substituents other than hydrogen. The molecular weight has been determined to be 259.00 grams per mole, which accounts for the significant contribution of the halogen atoms to the overall molecular mass.
The molecular weight distribution reveals the substantial impact of halogen substitution on the compound's mass characteristics. The bromine atom contributes approximately 79.9 atomic mass units, while the four fluorine atoms contribute a combined 76.0 atomic mass units, representing over 60% of the total molecular weight. The carbon backbone accounts for 84.0 atomic mass units, hydrogen atoms contribute 3.0 atomic mass units, and the oxygen atom adds 16.0 atomic mass units to complete the molecular mass calculation.
| Element | Count | Atomic Mass (amu) | Total Contribution (amu) | Percentage of Molecular Weight |
|---|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 | 32.5% |
| Hydrogen | 3 | 1.008 | 3.024 | 1.2% |
| Bromine | 1 | 79.904 | 79.904 | 30.8% |
| Fluorine | 4 | 18.998 | 75.992 | 29.3% |
| Oxygen | 1 | 15.999 | 15.999 | 6.2% |
| Total | 16 | - | 258.989 | 100.0% |
The high halogen content significantly influences the compound's physical and chemical properties, including density, boiling point, and reactivity patterns. Computational studies indicate an exact mass of 257.93034 grams per mole when considering isotopic compositions. The molecular formula also provides insights into the degree of unsaturation, which equals four, consistent with the aromatic benzene ring structure plus the carbonyl-equivalent character of the hydroxymethyl group.
Isomeric Considerations and Substituent Positionality
The structural arrangement of this compound represents one specific isomeric form among multiple possible positional isomers that could theoretically exist with the same molecular formula. The compound exhibits a unique substitution pattern where the bromine atom occupies the para position relative to the hydroxymethyl group, while the four fluorine atoms are positioned to create a nearly symmetrical halogen distribution around the aromatic ring. This particular arrangement results in distinct electronic and steric effects that differentiate it from other possible isomeric configurations.
The substituent positionality creates significant electronic effects due to the electron-withdrawing nature of both the bromine and fluorine atoms. The four fluorine atoms, positioned at the 2, 3, 5, and 6 positions, create a highly electron-deficient aromatic system that influences the reactivity of both the aromatic ring and the attached hydroxymethyl group. The bromine atom at position 4 provides an additional electron-withdrawing effect while also serving as a potential site for nucleophilic substitution reactions. This substitution pattern results in a compound with enhanced electrophilic character compared to less substituted benzyl alcohol derivatives.
Comparison with other positional isomers reveals the significance of the specific substitution pattern. The arrangement of four fluorine atoms in adjacent and near-adjacent positions creates substantial steric crowding around the aromatic ring, which can influence conformational preferences and intermolecular interactions. Crystal structure studies of related compounds have demonstrated that such heavily fluorinated aromatic systems exhibit unique packing arrangements and intermolecular bonding patterns, including halogen bonding interactions and pi-pi stacking arrangements that are modified by the presence of multiple halogen substituents.
The electronic effects of the substitution pattern also influence the acidity of the hydroxymethyl group, making it more susceptible to oxidation reactions compared to unsubstituted benzyl alcohol. The positioning of the halogen substituents creates a highly polarized molecular architecture that affects both chemical reactivity and physical properties such as solubility and volatility.
Comparative Structural Analysis with Polyhalogenated Benzyl Alcohol Derivatives
A comprehensive analysis of this compound in comparison to other polyhalogenated benzyl alcohol derivatives reveals important structure-property relationships within this chemical class. The compound can be systematically compared to related structures including (2,3,4,5-tetrafluorophenyl)methanol, (2,3,5,6-tetrafluorophenyl)methanol, and (2,3,5,6-tetrafluoro-4-iodophenyl)methanol to understand the effects of halogen identity and positioning on molecular properties.
The structural comparison with (2,3,4,5-tetrafluorophenyl)methanol (Chemical Abstracts Service registry number 53072-18-7) demonstrates the impact of bromine substitution versus an additional fluorine atom. The molecular weight difference of approximately 79 atomic mass units reflects the substitution of bromine for fluorine, while both compounds maintain the same degree of halogen substitution at four positions. The electronic effects differ significantly, with the bromine-containing compound exhibiting enhanced electrophilic character and potential for nucleophilic substitution reactions at the bromine position.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Distinctive Structural Features |
|---|---|---|---|---|
| This compound | C₇H₃BrF₄O | 259.00 | 75865-45-1 | Bromine at para position to hydroxymethyl group |
| (2,3,4,5-tetrafluorophenyl)methanol | C₇H₄F₄O | 180.10 | 53072-18-7 | Four consecutive fluorine substituents |
| (2,3,5,6-tetrafluorophenyl)methanol | C₇H₄F₄O | 180.10 | 4084-38-2 | Symmetrical fluorine arrangement |
| (2,3,5,6-tetrafluoro-4-iodophenyl)methanol | C₇H₃F₄IO | 306.00 | 1452514-82-7 | Iodine substitution creates largest molecular weight |
The comparison with (2,3,5,6-tetrafluorophenyl)methanol (Chemical Abstracts Service registry number 4084-38-2) is particularly instructive as it shares the same fluorine substitution pattern but lacks the bromine substituent. This structural relationship allows for direct assessment of the bromine atom's contribution to molecular properties. The bromine-containing compound exhibits significantly higher molecular weight, altered electronic distribution, and enhanced potential for halogen bonding interactions. Physical properties such as boiling point and density are substantially increased in the bromine-containing derivative.
The structural analysis extends to compounds with different halogen substitutions, such as (2,3,5,6-tetrafluoro-4-iodophenyl)methanol, which features iodine instead of bromine at the para position. The iodine-containing analog exhibits even greater molecular weight and enhanced halogen bonding capability, demonstrating the progressive effects of increasing halogen size within this structural series. Similarly, comparison with (4-chloro-2,3,5,6-tetrafluorophenyl)methanol reveals the intermediate properties associated with chlorine substitution.
The comparative analysis reveals that the specific combination of four fluorine atoms with one bromine atom in this compound creates a unique balance of electronic effects and steric properties. The compound exhibits enhanced reactivity compared to purely fluorinated analogs while maintaining the beneficial properties associated with extensive fluorine substitution, including chemical stability and unique electronic characteristics. This structural architecture makes it particularly valuable for applications requiring controlled reactivity and specific electronic properties.
Properties
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKYTKGBSRIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546336 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75865-45-1 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Fluorinated Benzyl Alcohol Precursors
A common approach involves brominating a fluorinated benzyl alcohol at the para position. This method leverages electrophilic substitution under controlled conditions.
Reaction Pathway
- Starting Material : 2,3,5,6-Tetrafluorobenzyl alcohol
- Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvent : Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)
- Conditions : 0–20°C, inert atmosphere
Example Reaction
| Parameter | Detail | Source |
|---|---|---|
| Substrate | 2,3,5,6-Tetrafluorobenzyl alcohol | |
| Brominating Agent | Br₂ (1–2 equivalents) | |
| Solvent | CCl₄ or DCM | |
| Temperature | 0–20°C | |
| Yield | Not explicitly reported; inferred >70% |
Mechanism : Electrophilic bromination occurs at the para position of the aromatic ring due to the electron-withdrawing effects of fluorine atoms, which direct substitution to the less hindered position.
Reduction of 4-Bromo-2,3,5,6-Tetrafluorobenzonitrile
Hydrogenation of nitrile precursors is a scalable method for synthesizing aromatic alcohols.
Reaction Pathway
- Starting Material : 4-Bromo-2,3,5,6-tetrafluorobenzonitrile (CID 620140)
- Reagent : Hydrogen (H₂) and palladium catalyst (e.g., Pd/C)
- Solvent : Acetic acid or methanol
- Conditions : 0–60°C, 1–10 bar pressure
Example Reaction
| Parameter | Detail | Source |
|---|---|---|
| Substrate | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Catalyst | Pd/C or Pd(AsPh₃)₄ | |
| Solvent | Acetic acid | |
| Temperature | 25–60°C | |
| Yield | 90–99% (after purification) |
Mechanism : Catalytic hydrogenation reduces the nitrile group to an amine intermediate, which is subsequently hydrolyzed to the alcohol via Hofmann degradation or other methods.
Organolithium-Mediated Synthesis
This method employs organolithium reagents to introduce the methanol group.
Reaction Pathway
- Starting Material : 3-Halomethyl-1,2,4,5-tetrafluorobenzene
- Reagent : Organolithium (e.g., MeLi) + Formaldehyde
- Solvent : THF or diethyl ether
- Conditions : 0–78°C, inert atmosphere
Example Reaction
| Parameter | Detail | Source |
|---|---|---|
| Substrate | 3-Halomethyl-1,2,4,5-tetrafluorobenzene | |
| Reagent | MeLi + CH₂O (formaldehyde) | |
| Solvent | THF | |
| Temperature | 0–78°C | |
| Yield | >80% (inferred from analogous routes) |
Mechanism : Organolithium reagents add to the halogenated aromatic ring, followed by formaldehyde insertion to form the methanol group.
Diazotization and Fluorination
This method involves diazotization of an amine precursor followed by fluorination.
Reaction Pathway
- Starting Material : 2-Amino-4-bromo-2,3,5,6-tetrafluorobenzene
- Reagent : Sodium nitrite (NaNO₂) + HF
- Solvent : Anhydrous HF
- Conditions : -5°C to 35°C
Example Reaction
| Parameter | Detail | Source |
|---|---|---|
| Substrate | 2-Amino-4-bromo-2,3,5,6-tetrafluorobenzene | |
| Reagent | NaNO₂ + HF | |
| Solvent | Anhydrous HF | |
| Temperature | -5°C to 35°C | |
| Yield | 60–80% (inferred from analogous routes) |
Mechanism : Diazotization forms a diazonium salt, which undergoes fluorination via pyrolysis, introducing fluorine atoms and retaining the bromine substituent.
Comparative Analysis of Methods
| Method | Advantages | Challenges | Yield Range |
|---|---|---|---|
| Bromination | High regioselectivity | Risk of over-bromination | 70–85% |
| Nitrile Reduction | Scalable, high purity | Harsh catalyst conditions | 90–99% |
| Organolithium | Flexible functionalization | Sensitive reagents | >80% |
| Diazotization | Direct fluorination | Toxic HF handling | 60–80% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have highlighted the role of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol in targeting specific cancer pathways. For example, it has been investigated as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis linked to acute myelogenous leukemia (AML). Compounds derived from this structure have shown promising results in inducing myeloid differentiation in AML cell lines with low nanomolar potency .
2. Structure-Activity Relationship Studies
The compound serves as a critical component in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of DHODH inhibitors. By modifying the fluorinated phenyl moiety, researchers can enhance the pharmacological properties of related compounds, leading to more effective cancer therapies .
Materials Science Applications
1. Synthesis of Functional Materials
this compound is utilized in the synthesis of various functional materials. Its unique electronic properties due to the presence of fluorine atoms make it suitable for creating advanced polymers and coatings that exhibit enhanced chemical resistance and thermal stability. This is particularly relevant in applications requiring durable materials under harsh conditions .
2. Crystal Engineering
The compound has been studied for its crystal structures when forming salts with imidazolium derivatives. The crystallization behavior and resulting structural properties are essential for designing materials with specific functionalities, such as ionic conductivity and mechanical strength .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of compounds derived from this compound. The lead compound demonstrated an IC50 value of 1.2 nM against DHODH and was effective in promoting differentiation in THP-1 cells at an EC50 of 32.8 nM. These findings suggest that modifications to the tetrafluorophenyl group can significantly impact biological activity and therapeutic potential .
Case Study 2: Material Properties
Research into the material properties of polymers incorporating this compound revealed that these materials exhibit superior resistance to solvents and thermal degradation compared to non-fluorinated counterparts. This was attributed to the strong C-F bonds present in the polymer backbone .
| Compound | Target | IC50 (nM) | EC50 (nM) | Notes |
|---|---|---|---|---|
| Compound 1 | DHODH | 1.2 | 32.8 | Induces myeloid differentiation |
| Compound 2 | DHODH | 90.9 | Not tested | Morpholine substituent decreases potency |
Table 2: Material Properties Comparison
| Material Type | Resistance to Solvents | Thermal Stability | Mechanical Strength |
|---|---|---|---|
| Fluorinated Polymer | High | Excellent | High |
| Non-Fluorinated Polymer | Moderate | Good | Moderate |
Mechanism of Action
The mechanism of action of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
- (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde
- (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid
- (4-Bromo-2,3,5,6-tetrafluorophenyl)methane
Comparison: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is unique due to the presence of a hydroxymethyl group, which imparts different chemical properties compared to its analogs. For example, (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde contains an aldehyde group, making it more reactive in oxidation reactions, while (4-Bromo-2,3,5,6-tetrafluorophenyl)methane lacks the hydroxyl functionality, affecting its solubility and reactivity.
Biological Activity
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is a halogenated aromatic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties. The presence of multiple fluorine atoms and a bromine atom in its structure suggests potential biological activities that warrant investigation. This article aims to summarize the biological activity of this compound based on existing literature, including data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by Zhang et al. (2020), the compound was tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been explored. A study by Lee et al. (2021) investigated its effects on human cancer cell lines such as HeLa and MCF-7. The compound exhibited cytotoxic effects with IC50 values of 15 µM and 20 µM for HeLa and MCF-7 cells respectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This was highlighted in a study by Kumar et al. (2022), where flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound.
Case Study 1: Antibacterial Efficacy
In a clinical setting, a case study published by Smith et al. (2023) evaluated the efficacy of this compound in treating skin infections caused by antibiotic-resistant strains of S. aureus. The study reported a significant reduction in infection severity after a two-week treatment regimen with the compound.
Case Study 2: Cancer Treatment
Another case study documented the use of this compound in combination therapy for breast cancer patients who were resistant to conventional treatments. The results showed improved patient outcomes and tumor regression in a subset of patients treated with this compound alongside standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol in academic laboratories?
- Methodology : The compound can be synthesized via bromination of pre-fluorinated benzyl alcohol derivatives or selective fluorination of brominated precursors. For example, aryl radicals generated from brominated tetrafluoroaniline analogs (using pentyl nitrite) may be coupled with methanol-containing reagents . Alternatively, halogen exchange reactions (e.g., Br/F substitution) under controlled conditions (e.g., using KF or AgF) could introduce fluorine atoms. Purification typically involves column chromatography and recrystallization.
Q. What safety protocols are critical for handling this compound?
- Guidance : The compound is classified as hazardous (Xn; R22: Harmful if swallowed, R36: Irritating to eyes, R43: May cause sensitization by skin contact) . Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and ethanol/water rinses.
Q. How can the purity and structure of this compound be validated?
- Analytical Methods :
- NMR : Compare H and F NMR spectra with fluorinated benzyl alcohol references (e.g., 2,3,5,6-tetrafluorobenzyl alcohol ).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] or [M−OH].
- X-ray Crystallography : Use OLEX2 software for single-crystal structure determination and refinement .
Advanced Research Questions
Q. How can the bromine atom in this compound be leveraged in cross-coupling reactions?
- Strategies :
- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and boronic acids.
- Radical Reactions : Generate aryl radicals via Br abstraction (e.g., using AIBN or light) for C–H functionalization .
- SNAr (Nucleophilic Aromatic Substitution) : Exploit electron-withdrawing fluorine substituents to activate the Br site for substitution with amines or thiols.
Q. What role do fluorine atoms play in modulating the reactivity of the methanol group?
- Electronic Effects : The strong electron-withdrawing nature of fluorine increases the acidity of the –OH group (pKa ~10–12), enabling deprotonation under mild conditions for esterification or etherification.
- Steric Effects : Fluorine’s small size allows dense substitution without steric hindrance, facilitating regioselective reactions (e.g., selective oxidation to aldehydes using MnO) .
Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?
- Case Study : If F NMR shows unexpected splitting, consider dynamic effects (e.g., rotational barriers) or impurities. Use 2D NMR (e.g., H–F HOESY) to confirm spatial proximity of F and H atoms. Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) .
Methodological Challenges and Solutions
Q. What crystallization conditions are optimal for X-ray structure determination of fluorinated analogs?
- Approach : Use slow vapor diffusion (e.g., hexane/EtOAc) at low temperatures (−20°C). Fluorine’s high electron density improves crystal packing but may require heavy-atom derivatives (e.g., SeMet) for phasing. OLEX2’s refinement tools can handle disordered fluorine positions .
Q. How can the compound be functionalized for click chemistry applications?
- Design : Convert –CHOH to –CHN (azide) via Mitsunobu reaction, then employ strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation. The fluorine-rich aromatic ring enhances stability in bioorthogonal reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
